molecular formula C12H13NO6S B1297141 (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid CAS No. 144402-61-9

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

Cat. No.: B1297141
CAS No.: 144402-61-9
M. Wt: 299.3 g/mol
InChI Key: YGCQLOWUVYDHLW-UHFFFAOYSA-N
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Description

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoyl group, a dihydro-isobenzofuran ring, and an acetic acid moiety. Its distinct chemical properties make it an interesting subject for research in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

In chemistry, (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydro-isobenzofuran Ring: This step involves the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamide and a suitable activating agent like chlorosulfonic acid.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid
  • (6-Ethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid
  • (6-Propylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

Uniqueness

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it different from similar compounds with varying alkyl groups, as the dimethylsulfamoyl group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-[6-(dimethylsulfamoyl)-3-oxo-1H-2-benzofuran-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-13(2)20(17,18)7-3-4-8-9(5-7)10(6-11(14)15)19-12(8)16/h3-5,10H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCQLOWUVYDHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)OC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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